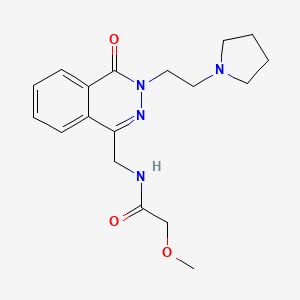

2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide

Description

Propriétés

IUPAC Name |

2-methoxy-N-[[4-oxo-3-(2-pyrrolidin-1-ylethyl)phthalazin-1-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-25-13-17(23)19-12-16-14-6-2-3-7-15(14)18(24)22(20-16)11-10-21-8-4-5-9-21/h2-3,6-7H,4-5,8-13H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITGFANFXBGKGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)CCN3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound often involves a multi-step process starting with the preparation of key intermediates The initial steps usually involve functional group modifications such as nitration, reduction, and cyclization to form the phthalazine core

Industrial Production Methods: Industrial synthesis typically optimizes each step for scalability, yield, and purity. Techniques such as continuous flow chemistry, automation, and the use of catalysts can enhance the efficiency of the synthetic route. Purification methods like recrystallization, chromatography, and distillation ensure the final product's high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound undergoes oxidation reactions primarily at the methoxy and pyrrolidine substituents, yielding various oxidized derivatives.

Reduction: Reduction reactions can target the phthalazine ring and convert the keto group into an alcohol.

Substitution: Nucleophilic substitutions can occur on the acetamide or pyrrolidine nitrogen atoms, producing a wide array of substituted analogs.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid in an acidic medium.

Reduction: Reducing agents like sodium borohydride or lithium aluminium hydride in an inert atmosphere.

Substitution: Various nucleophiles like amines or thiols under conditions favoring nucleophilic attack, such as basic or neutral pH.

Major Products: The major products formed depend on the reaction type, with oxidized or reduced derivatives and substituted analogs being the primary classes of products.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex molecular structure characterized by a methoxy group, a pyrrolidine moiety, and a phthalazinone derivative. Its molecular formula is , and it has a molecular weight of approximately 342.39 g/mol. The presence of the pyrrolidine ring suggests potential interactions with biological targets, making it a candidate for drug development.

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to 2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide exhibit anticancer properties. A study published in the Journal of Medicinal Chemistry highlights the effectiveness of phthalazinone derivatives in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . These findings suggest that this compound could be further investigated for its potential as an anticancer agent.

Proteolysis Targeting Chimeras (PROTACs)

The compound's structure aligns with the design principles of PROTACs, which are bifunctional molecules that target proteins for degradation. Research has shown that similar compounds can effectively degrade specific proteins implicated in cancer progression . The incorporation of the pyrrolidine moiety may enhance binding affinity to target proteins, facilitating their degradation.

Neuropharmacology

Cognitive Enhancement

The pyrrolidine structure is often associated with neuroactive compounds. Studies have demonstrated that derivatives containing pyrrolidine can enhance cognitive functions by modulating neurotransmitter systems . This suggests that this compound may have applications in treating cognitive disorders such as Alzheimer's disease.

Synthetic Applications

Chemical Synthesis

The synthesis of this compound can serve as a model for developing new synthetic methodologies in organic chemistry. Its preparation involves multi-step reactions that can provide insights into reaction mechanisms and the optimization of synthetic routes .

Case Studies and Research Findings

Mécanisme D'action

The compound’s biological effects are mediated through its interactions with various molecular targets, including enzymes and receptors. Its structure enables it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The methoxy and pyrrolidine substituents play crucial roles in these interactions, enhancing binding affinity and specificity. The mechanistic pathways often involve inhibition or activation of enzymatic reactions or signal transduction processes.

Comparaison Avec Des Composés Similaires

Core Structure and Substituent Analysis

Key Observations :

- The pyrrolidin-1-yl ethyl group is recurrent in diverse scaffolds (quinoline, benzimidazole, phenylacetamide), suggesting its utility in optimizing pharmacokinetics .

- The phthalazinone core distinguishes the target compound from quinoline (SzR-109) or benzimidazole (N-Pyrrolidino Isotonitazene) derivatives, which may influence target selectivity .

Functional Group Impact on Bioactivity

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size (5-membered vs. 6-membered in piperidine) may reduce steric hindrance, enhancing receptor binding. For example, SzR-109’s pyrrolidine group contributes to U937 cell stimulation, whereas piperidine analogs (e.g., ’s 3b) show varied bioactivity .

- Methoxyacetamide vs.

Activité Biologique

2-methoxy-N-((4-oxo-3-(2-(pyrrolidin-1-yl)ethyl)-3,4-dihydrophthalazin-1-yl)methyl)acetamide is a complex organic compound classified as an acetamide derivative. Its unique molecular structure includes a methoxy group, a pyrrolidine ring, and a phthalazine moiety, suggesting potential biological activities that warrant investigation in pharmaceutical research. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is represented as . The presence of diverse functional groups indicates that it may engage in various chemical interactions within biological systems.

The mechanism of action of this compound is not fully elucidated but is hypothesized to involve interactions with specific biological targets such as receptors or enzymes. Studies utilizing molecular docking and in vitro assays are necessary to confirm its precise action.

Anticancer Activity

Research has indicated that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, certain analogs have shown potent cytotoxic activity against various cancer cell lines including MDA-MB-468 (a triple-negative breast cancer cell line). The growth inhibitory activities (GI50 values) of these compounds were reported to be below 10 µM, indicating strong potential for therapeutic use in oncology .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 2b | MDA-MB-468 | 4.03 |

| 2f | MDA-MB-468 | 2.94 |

| 2i | MDA-MB-468 | 2.96 |

Mechanistic Studies

In studies involving the inhibition of the epidermal growth factor receptor (EGFR), compounds similar to this compound demonstrated enhanced selectivity and potency compared to established EGFR inhibitors such as gefitinib . This suggests that the compound may interfere with critical signaling pathways involved in cancer cell proliferation.

Case Studies

A notable study evaluated the effects of various derivatives on MCF-7 (estrogen receptor-positive breast cancer cells) and MDA-MB-468 cells. The results indicated that certain derivatives not only inhibited cell growth effectively but also displayed a synergistic effect when combined with other anticancer agents . This synergy could enhance therapeutic efficacy while potentially reducing side effects.

Pharmacological Profiles

The pharmacological profiles of related compounds suggest that they may possess additional activities beyond anticancer effects. For example, some derivatives have been studied for their anti-inflammatory properties and their ability to modulate immune responses . These findings highlight the versatility of the compound's biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.